molecular formula C17H15N3O3S B4278200 4-{[(1-naphthylamino)carbonyl]amino}benzenesulfonamide

4-{[(1-naphthylamino)carbonyl]amino}benzenesulfonamide

Cat. No. B4278200
M. Wt: 341.4 g/mol
InChI Key: QZAYRXXVTLUCHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(1-naphthylamino)carbonyl]amino}benzenesulfonamide, also known as N-(1-Naphthyl)-4-(sulfonylamino)benzamide (NSB), is a sulfonamide compound that has been widely used in scientific research due to its unique properties. This compound is known to have anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a valuable tool in various research fields.

Mechanism of Action

NSB works by inhibiting the activity of enzymes involved in various biological processes, including the production of prostaglandins and the activation of nuclear factor-kappa B (NF-κB). This inhibition leads to a decrease in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
NSB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). NSB has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

NSB has several advantages for lab experiments. It is a relatively stable compound, making it easy to handle and store. It is also readily available and relatively inexpensive. However, NSB has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the use of NSB in scientific research. One potential direction is the development of new anti-inflammatory drugs based on the structure of NSB. Another potential direction is the use of NSB as a tool for studying the role of NF-κB in various biological processes. Additionally, NSB could be further explored as a potential treatment for various types of cancer and bacterial infections.
In conclusion, NSB is a valuable compound in scientific research due to its unique properties. Its anti-inflammatory, anti-tumor, and anti-bacterial properties make it a valuable tool in various research fields. As research on NSB continues, it is likely that new applications and uses for this compound will be discovered, further highlighting its importance in scientific research.

Scientific Research Applications

NSB has been extensively used in scientific research due to its various properties. It has been used as an anti-inflammatory agent in the treatment of inflammatory bowel disease, as well as a potential treatment for cancer. NSB has also been used in the development of new antibiotics, as it has shown promising results in inhibiting the growth of various bacteria.

properties

IUPAC Name

1-naphthalen-1-yl-3-(4-sulfamoylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c18-24(22,23)14-10-8-13(9-11-14)19-17(21)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,18,22,23)(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAYRXXVTLUCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823704
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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